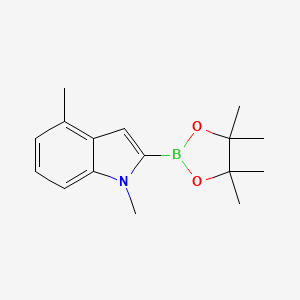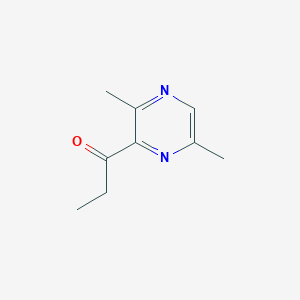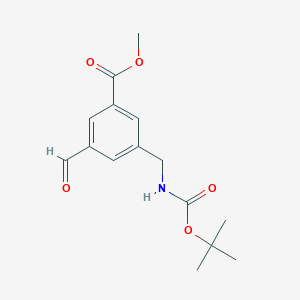
5'-O-DMT-N4-acetyl-2',3'-seco-|A-cytosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-DMT-N4-acetyl-2’,3’-seco-|A-cytosine is a synthetic derivative of cytosine, a nucleobase found in DNA and RNA. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’ position, an acetyl group at the N4 position, and a seco modification at the 2’,3’ positions. These modifications make it a valuable intermediate in the synthesis of oligonucleotides and other nucleic acid derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N4-acetyl-2’,3’-seco-|A-cytosine typically involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of cytosine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine.
Acetylation of the N4 Position: The N4 position is acetylated using acetic anhydride in the presence of a base like triethylamine.
Seco Modification at the 2’,3’ Positions: The 2’,3’ positions are modified through a series of reactions involving selective cleavage and reformation of the sugar moiety.
Industrial Production Methods
Industrial production of 5’-O-DMT-N4-acetyl-2’,3’-seco-|A-cytosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5’-O-DMT-N4-acetyl-2’,3’-seco-|A-cytosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or DMT-protected positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or amines in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the cytosine base.
Reduction: Reduced forms of the acetyl or DMT groups.
Substitution: Substituted cytosine derivatives with various functional groups.
科学的研究の応用
5’-O-DMT-N4-acetyl-2’,3’-seco-|A-cytosine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in the study of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
作用機序
The mechanism of action of 5’-O-DMT-N4-acetyl-2’,3’-seco-|A-cytosine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and enzymatic processes. The molecular targets include DNA and RNA polymerases, as well as various nucleases. The pathways involved are primarily related to nucleic acid synthesis and degradation.
類似化合物との比較
Similar Compounds
5’-O-DMT-N4-acetylcytidine: Similar in structure but lacks the seco modification.
5’-O-DMT-N4-acetyl-2’,3’-dideoxycytidine: Similar but with a dideoxy modification instead of seco.
5’-O-DMT-N4-acetyl-2’,3’-seco-β-cytosine: An isomer with a β-configuration.
Uniqueness
5’-O-DMT-N4-acetyl-2’,3’-seco-|A-cytosine is unique due to its seco modification at the 2’,3’ positions, which imparts distinct chemical and biological properties. This modification allows for specific interactions with nucleic acids and enzymes, making it a valuable tool in research and therapeutic applications.
特性
分子式 |
C32H35N3O8 |
|---|---|
分子量 |
589.6 g/mol |
IUPAC名 |
N-[1-[(1R)-1-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxy-2-hydroxyethyl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C32H35N3O8/c1-22(38)33-29-17-18-35(31(39)34-29)30(20-37)43-28(19-36)21-42-32(23-7-5-4-6-8-23,24-9-13-26(40-2)14-10-24)25-11-15-27(41-3)16-12-25/h4-18,28,30,36-37H,19-21H2,1-3H3,(H,33,34,38,39)/t28-,30+/m0/s1 |
InChIキー |
GCQMRUFKRHLPNR-MFMCTBQISA-N |
異性体SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H](CO)O[C@@H](CO)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
正規SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C(CO)OC(CO)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)



![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)

